
Vanadium dihydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vanadium dihydroxide is a chemical compound composed of vanadium and hydroxide ions Vanadium is a transition metal known for its multiple oxidation states and its ability to form various compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Vanadium dihydroxide can be synthesized through several methods. One common approach involves the reduction of vanadium pentoxide (V₂O₅) in an aqueous solution. This process typically requires a reducing agent such as hydrogen gas or a metal like zinc. The reaction conditions, including temperature and pH, are carefully controlled to ensure the formation of this compound.
Industrial Production Methods: In industrial settings, this compound is often produced using large-scale hydrothermal synthesis. This method involves the use of high-pressure and high-temperature conditions to facilitate the reaction between vanadium precursors and water. The resulting product is then purified and processed for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Vanadium dihydroxide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form vanadium oxides, such as vanadium pentoxide (V₂O₅). This reaction typically requires an oxidizing agent like oxygen or hydrogen peroxide.
Reduction: Reduction of this compound can lead to the formation of lower oxidation state vanadium compounds. Reducing agents such as hydrogen gas or sodium borohydride are commonly used.
Substitution: In substitution reactions, the hydroxide ions in this compound can be replaced by other anions, such as chloride or sulfate, under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various vanadium oxides, vanadium salts, and other vanadium-based compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Vanadium dihydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: Vanadium compounds, including this compound, are studied for their potential biological activities, such as insulin-mimetic properties and anticancer effects.
Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating diseases like diabetes and cancer.
Industry: In industrial applications, this compound is used in the production of advanced materials, including batteries and supercapacitors, due to its excellent electrochemical properties.
Wirkmechanismus
The mechanism of action of vanadium dihydroxide involves its ability to undergo redox reactions, which allows it to participate in various catalytic processes. At the molecular level, this compound can interact with different substrates, facilitating electron transfer and promoting chemical transformations. The specific pathways and molecular targets depend on the particular application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Vanadium Pentoxide (V₂O₅): Known for its use as a catalyst in the production of sulfuric acid and as a component in vanadium redox batteries.
Vanadium Trioxide (V₂O₃): Used in the production of ferrovanadium alloys and as a catalyst in various chemical reactions.
Vanadyl Sulfate (VOSO₄): Studied for its potential therapeutic effects in diabetes and other diseases.
Eigenschaften
CAS-Nummer |
39096-97-4 |
|---|---|
Molekularformel |
H2O2V |
Molekulargewicht |
84.956 g/mol |
IUPAC-Name |
vanadium(2+);dihydroxide |
InChI |
InChI=1S/2H2O.V/h2*1H2;/q;;+2/p-2 |
InChI-Schlüssel |
UVEFAEMXFFXFKB-UHFFFAOYSA-L |
Kanonische SMILES |
[OH-].[OH-].[V+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


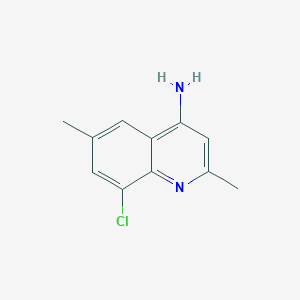

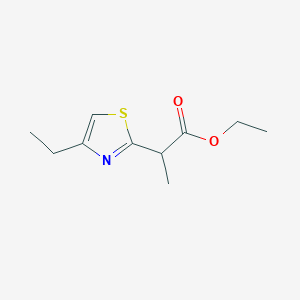
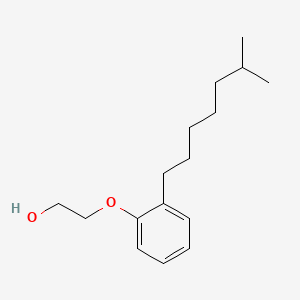
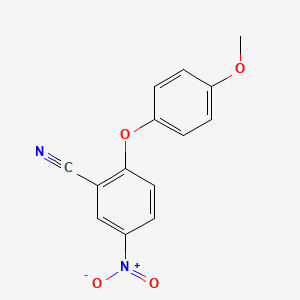
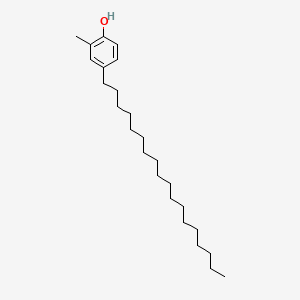
![1-[(3-Chlorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B12641480.png)
![9-Hydroxy-2,5,6,11-tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium chloride](/img/structure/B12641482.png)
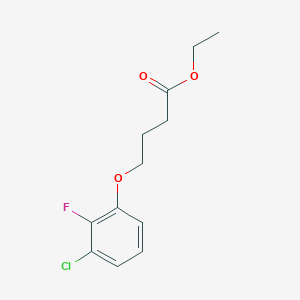

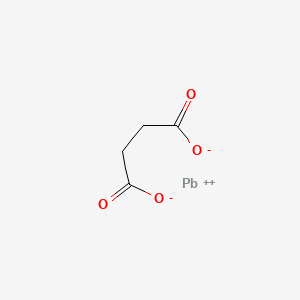

![Benzoic acid, 2-(acetyloxy)-, 4-[[4-(4-chlorophenyl)-2-thiazolyl]amino]phenyl ester](/img/structure/B12641506.png)

